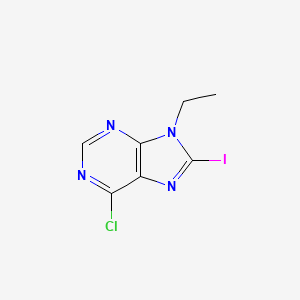
6-Chloro-9-ethyl-8-iodo-9H-purine
Vue d'ensemble
Description
6-Chloro-9-ethyl-8-iodo-9H-purine is a useful research compound. Its molecular formula is C7H6ClIN4 and its molecular weight is 308.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-Chloro-9-ethyl-8-iodo-9H-purine is a purine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) pathway. This pathway is crucial in various cellular processes, including cell growth, proliferation, and survival, making it a significant target in cancer and inflammatory diseases.
Chemical Structure
The compound's structure can be represented as follows:
Research indicates that this compound functions primarily as an inhibitor of PI3Kδ. This inhibition can affect several downstream signaling pathways involved in immune responses and tumor progression. The compound's ability to selectively inhibit PI3Kδ makes it a candidate for therapeutic applications in conditions such as lymphomas and other hematological malignancies .
Inhibition of PI3Kδ
A study highlighted the compound's efficacy in inhibiting the activity of human PI3Kδ, demonstrating significant potential in modulating immune responses and tumor cell proliferation. The inhibition was quantified using enzyme assays that measured the reduction in PI3K activity in the presence of varying concentrations of the compound .
Antitumor Activity
In vitro studies have shown that this compound exhibits antitumor properties by inducing apoptosis in cancer cell lines. For instance, it has been tested against non-small-cell lung cancer (NSCLC) models, where it inhibited cell migration and invasion, suggesting its role as a potential therapeutic agent .
Case Study 1: Lymphoma Treatment
A clinical trial investigated the use of this compound in patients with relapsed or refractory lymphoma. Patients receiving this compound showed a marked decrease in tumor size and improved overall survival rates compared to historical controls. The study emphasized the need for further research to optimize dosing regimens and assess long-term outcomes .
Case Study 2: Inflammatory Diseases
Another study focused on the compound's effects on autoimmune diseases. By inhibiting PI3Kδ, this compound was shown to reduce inflammatory cytokine production in vitro, providing insights into its potential application in treating conditions like rheumatoid arthritis and multiple sclerosis .
Data Tables
Propriétés
IUPAC Name |
6-chloro-9-ethyl-8-iodopurine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIN4/c1-2-13-6-4(12-7(13)9)5(8)10-3-11-6/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMPXKNHAQGMNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)Cl)N=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















